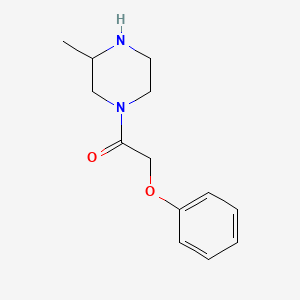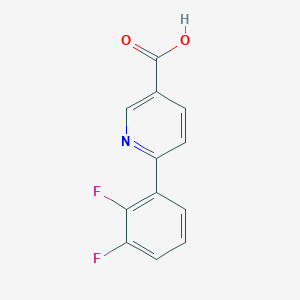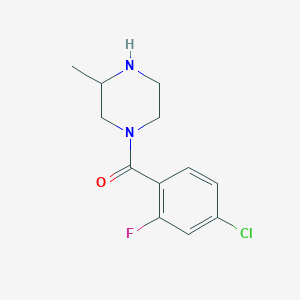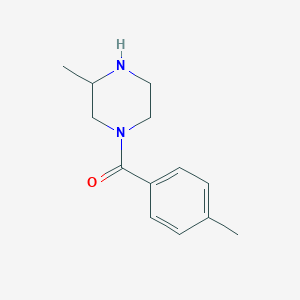
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone, also known as PMPP, is an organic compound with a wide range of applications in the scientific research field. PMPP is a synthetic compound that is used in a variety of laboratory experiments and studies, including drug development, biochemistry, and physiology. As a synthetic compound, PMPP is highly versatile and can be used in a variety of ways.
Scientific Research Applications
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a wide range of applications in scientific research. It has been used in drug development studies, as it can be used to synthesize a variety of different drugs. 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been used in biochemistry and physiology studies, as it can be used to study the biochemical and physiological effects of different compounds. It can also be used in the study of enzyme kinetics, as it can be used to study the effects of different compounds on enzyme activity. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been used in the study of the structure and function of proteins, as it can be used to study the interactions between different proteins and other compounds.
Mechanism of Action
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone acts as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone increases the levels of acetylcholine in the brain, which can lead to increased cognitive function, improved memory, and improved mood.
Biochemical and Physiological Effects
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, memory, and mood. It has also been shown to increase dopamine levels, which can lead to increased motivation and improved mood. 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been shown to have anti-inflammatory effects, as it can reduce inflammation in the body. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been shown to have anti-tumor effects, as it can reduce the growth of certain types of tumors.
Advantages and Limitations for Lab Experiments
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of advantages for lab experiments. It is relatively easy to synthesize, and it is highly soluble in organic solvents. Furthermore, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone is relatively stable and can be stored for long periods of time without degrading. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be used to study a variety of different biochemical and physiological effects.
However, there are also some limitations to using 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in lab experiments. For example, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be toxic if ingested, so it should be handled with care. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can interact with other compounds, so it should be used with caution when conducting experiments.
Future Directions
There are a variety of potential future directions for the use of 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in scientific research. For example, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the activity of other enzymes. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the structure and function of proteins. Furthermore, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the development of certain diseases, such as cancer. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the immune system, as it could be used to study the effects of different compounds on the production of antibodies.
Synthesis Methods
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and 4-methoxyphenylpropionaldehyde. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The resulting product is a yellow solid that is soluble in organic solvents such as ethanol and acetone. The reaction is generally carried out at room temperature, but can also be conducted at higher temperatures if desired.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAASHYOGZPOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














